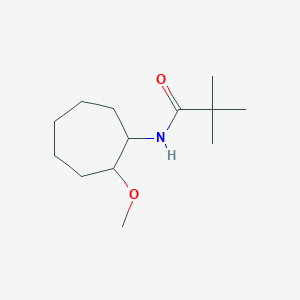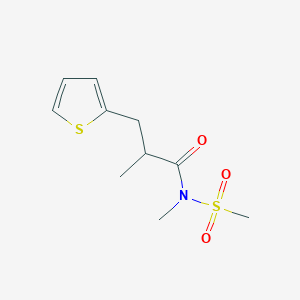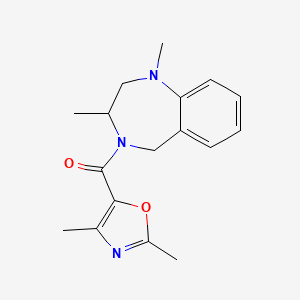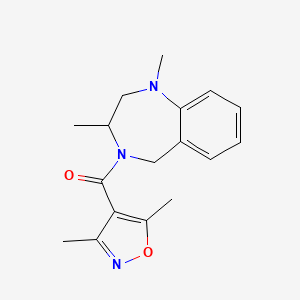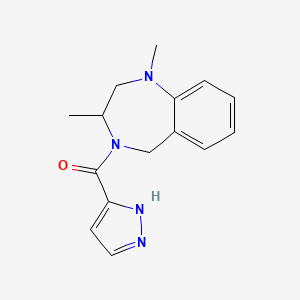
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been reported to have neuroprotective effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is its potential use as a tool compound for studying the GABA-A receptor. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in the treatment of neurodegenerative diseases. Additionally, it could be studied for its potential use in combination therapies with other drugs targeting the GABA-A receptor.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has been reported in the literature. One of the methods involves the condensation of 1,3-dimethyl-5-amino-2H-1,4-benzodiazepin-4-one and 1H-pyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-18(2)14-6-4-3-5-12(14)10-19(11)15(20)13-7-8-16-17-13/h3-8,11H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTFMNJWBNYECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
